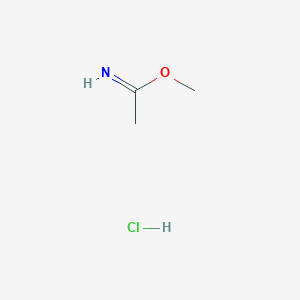

乙酰亚胺酸甲酯盐酸盐

描述

Synthesis Analysis

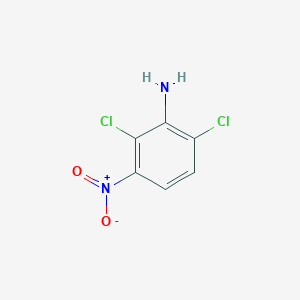

The synthesis of methyl acetimidate hydrochloride and similar compounds involves several chemical reactions, starting from basic raw materials. For instance, methyl acetimidate hydrochloride can be used alongside 2,4-dichlorophenylhydrazine to synthesize other complex molecules through reactions facilitated by reagents like triethylamine and phosgene, achieving high yields and purity levels (Zhu Hong-jun, 2010). Moreover, ethyl acetimidate hydrochloride, a related compound, serves as a precursor in the synthesis of ethyl acetohydroximate and its derivatives, demonstrating the versatility of acetimidate hydrochlorides in organic synthesis (Kengo Hyodo, Kensho Miki, Tomoya Yauchi, 2022).

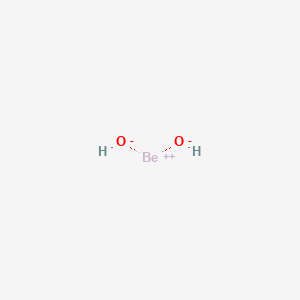

Molecular Structure Analysis

Spectroscopic studies, particularly infrared spectroscopy, have been employed to analyze the molecular structure of methyl acetimidate and its hydrochloride variant. The infrared spectra suggest that the structure of these compounds is consistent with the established imidate structure, and protonation occurs at the nitrogen atom in the case of the hydrochloride (W. Prichard, W. J. Orville-Thomas, 1967).

Chemical Reactions and Properties

Methyl acetimidate hydrochloride undergoes various chemical reactions, reflecting its reactive nature and utility in organic synthesis. For example, it has been used to modify proteins, demonstrating its reactivity with biological molecules and its potential for applications in biochemistry and molecular biology (A. Makoff, A. Malcolm, 1981).

Physical Properties Analysis

While specific studies on the physical properties of methyl acetimidate hydrochloride were not highlighted in the available research, the compound's physical characteristics can generally be inferred from its molecular structure and chemical reactivity. These properties include its solubility, melting point, and boiling point, which are crucial for its handling and application in various chemical processes.

Chemical Properties Analysis

The chemical properties of methyl acetimidate hydrochloride, such as its reactivity with different functional groups, stability under various conditions, and hydrolysis behavior, have been explored to understand its potential uses and limitations in synthetic chemistry and biochemistry. The rate of hydrolysis and amidination reactions involving methyl acetimidate has been investigated, providing insights into its behavior in biological systems and its utility as a protein-modifying reagent (A. Makoff, A. Malcolm, 1981).

科学研究应用

化学结构单元

“乙酰亚胺酸甲酯盐酸盐”是一种化学化合物,其线性化学式为CH3C(=NH)OCH3 · HCl . 它被用作合成各种其他化学化合物的结构单元 .

N-甲基化抑制剂

“乙酰亚胺酸甲酯盐酸盐”是一种磷脂酰乙醇胺N-甲基化的抑制剂 . 这一特性使其在与生物系统中甲基化过程相关的研究中很有用 .

钙泵活性的调节剂

已发现该化合物可以防止纯化的心脏肌浆网囊泡Ca2+泵活性的刺激 . 这表明它有可能用于研究心脏细胞中的钙调节 .

预结晶化学修饰

“乙酰亚胺酸甲酯盐酸盐”已用于赖氨酸残基的预结晶化学修饰 . 这种应用在蛋白质晶体学领域尤其重要 .

赖氨酸侧链的酰胺化

“乙酰亚胺酸甲酯盐酸盐”用于酰胺化,该过程通过在碱性pH下用酰亚胺酯(如乙酰亚胺酸甲酯或乙酯)使蛋白质反应来完成 . 反应仅与氨基进行,主要生成带正电荷的乙酰亚胺衍生物,该衍生物在酸性和弱碱性pH下稳定

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

属性

IUPAC Name |

methyl ethanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.ClH/c1-3(4)5-2;/h4H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYJXXISOUGFLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884769 | |

| Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14777-27-6 | |

| Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14777-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl acetimidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLACETIMIDATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05I74I2UQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

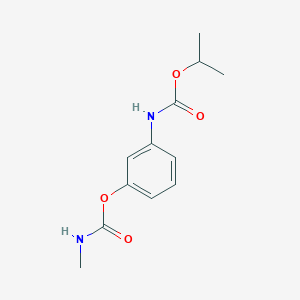

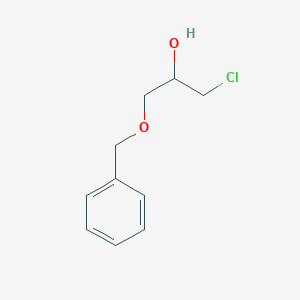

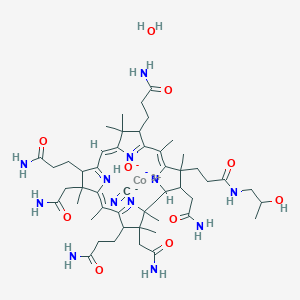

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of Methyl Acetimidate Hydrochloride in biochemical research?

A1: Methyl Acetimidate Hydrochloride is frequently employed for the selective modification of protein amino groups. This modification, known as acetamidination, converts lysine residues to acetimidyl lysine residues. This process is particularly useful for:

- Stabilizing proteins: Acetamidination can enhance protein stability by reducing the susceptibility to proteolysis. []

- Investigating structure-activity relationships: By modifying specific amino acids, researchers can study their role in protein function and binding affinity. [, ]

- Facilitating semisynthesis: Acetamidination allows for the selective protection and deprotection of amino groups during peptide synthesis. []

Q2: How does Methyl Acetimidate Hydrochloride achieve selective modification of lysine residues?

A2: The reaction proceeds through a nucleophilic addition-elimination mechanism. The ε-amino group of lysine, being more nucleophilic than the α-amino group at physiological pH, preferentially attacks the electrophilic carbon of the imidate group in Methyl Acetimidate Hydrochloride. This leads to the formation of a stable acetimidyl derivative of the lysine residue. [, ]

Q3: Are there any studies demonstrating the impact of Methyl Acetimidate Hydrochloride on biological systems?

A3: Yes, research suggests that Methyl Acetimidate Hydrochloride-mediated methylation of phosphatidylethanolamine in heart sarcolemmal vesicles can inhibit Na+/Ca2+ exchange activity. [] This highlights the compound's potential to influence cellular processes by modifying membrane lipid composition. Additionally, studies have shown that phospholipid methylation induced by Methyl Acetimidate Hydrochloride can impact Ca2+ binding and Ca2+-ATPase activities in heart sarcolemma. []

Q4: What is known about the structural properties of Methyl Acetimidate Hydrochloride?

A4: Spectroscopic studies, specifically infrared spectroscopy, have confirmed the imidate structure (R·C·(:NH)·O·R′) of Methyl Acetimidate Hydrochloride. [] The protonation of the nitrogen atom in the hydrochloride salt form is also evident from its infrared spectrum. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B83510.png)

![2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B83513.png)